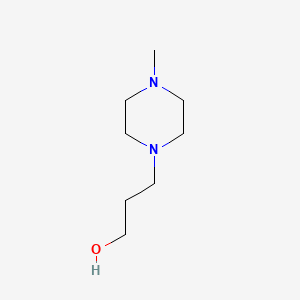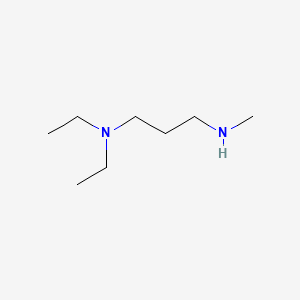
1H-Pyrazole-3-carboxylic acid, 1-(3-aminophenyl)-4,5-dihydro-5-oxo-
Descripción general
Descripción
“1H-Pyrazole-3-carboxylic acid, 1-(3-aminophenyl)-4,5-dihydro-5-oxo-” is a biochemical compound used for proteomics research . It has a molecular formula of C10H9N3O2 and a molecular weight of 203.2 .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES string OC(=O)c1cc[nH]n1 . This indicates that the compound contains a pyrazole ring (c1cc[nH]n1) attached to a carboxylic acid group (OC(=O)) .
Physical And Chemical Properties Analysis
This compound is a powder with a melting point of 204-213 °C . It has an empirical formula of C4H4N2O2 and a molecular weight of 112.09 .
Aplicaciones Científicas De Investigación
Sensing Applications
Specific Scientific Field
Chemistry, specifically analytical chemistry .
Summary of the Application
Boronic acids, including aminophenylboronic acids, are increasingly utilized in diverse areas of research, including sensing applications . They interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications .
Methods of Application
The sensing applications can be homogeneous assays or heterogeneous detection . Detection can be at the interface of the sensing material or within the bulk sample .
Results or Outcomes
The key interaction of boronic acids with diols allows utilization in various areas ranging from biological labeling, protein manipulation and modification, separation, and the development of therapeutics .
Glucose Detection
Specific Scientific Field
Biochemistry and Biomedical Engineering .
Summary of the Application
A highly sensitive glucose sensor was prepared using 3-aminophenylboronic acid as a unit of recognition and a screen-printed carbon electrode (SPCE) as an electrochemical transducer .
Methods of Application
Scanning Electron Microscopy confirmed the success of the functionalization of the SPCE due to the presence of clusters of boronic acid distributed on the carbon surface . The sensor was capable of selectively detecting glucose at a broad range of concentrations .
Results or Outcomes
The sensor was capable of selectively detecting glucose at a broad range of concentrations, with a limit of detection of 8.53 × 10 −9 M . It did not recognize fructose and sucrose . The response time at optimized conditions was estimated to be equal to 4.0 ± 0.6 s .
Protein Manipulation and Modification
Specific Scientific Field
Summary of the Application
Boronic acids, including aminophenylboronic acids, are used in various areas ranging from biological labeling, protein manipulation and modification .
Methods of Application
The key interaction of boronic acids with diols allows their utilization in protein manipulation and modification .
Results or Outcomes
This interaction has led to the development of various applications in biochemistry, including the manipulation and modification of proteins .
Controlled Release of Insulin
Specific Scientific Field
Summary of the Application
Boronic acids have been employed in polymers for the controlled release of insulin .
Methods of Application
The interaction of boronic acids with diols is utilized in the development of polymers that can control the release of insulin .
Results or Outcomes
This has led to the development of new therapeutic strategies for the treatment of diabetes .
Electrophoresis of Glycated Molecules
Summary of the Application
Boronic acids, including aminophenylboronic acids, have been used for electrophoresis of glycated molecules .
Methods of Application
The interaction of boronic acids with diols is utilized in the electrophoresis of glycated molecules .
Results or Outcomes
This interaction has led to the development of various applications in biochemistry, including the electrophoresis of glycated molecules .
Building Materials for Microparticles
Specific Scientific Field
Summary of the Application
Boronic acids have been used as building materials for microparticles for analytical methods .
Methods of Application
The interaction of boronic acids with diols is utilized in the development of microparticles for analytical methods .
Results or Outcomes
This has led to the development of new analytical methods using microparticles .
Safety And Hazards
This compound is classified as a skin irritant (Skin Irrit. 2) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . Precautionary measures include avoiding skin contact and using personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves .
Propiedades
IUPAC Name |
1-(3-aminophenyl)-5-oxo-4H-pyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O3/c11-6-2-1-3-7(4-6)13-9(14)5-8(12-13)10(15)16/h1-4H,5,11H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWHUGXBRBHHKFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NN(C1=O)C2=CC=CC(=C2)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0058982 | |
| Record name | 1H-Pyrazole-3-carboxylic acid, 1-(3-aminophenyl)-4,5-dihydro-5-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0058982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Pyrazole-3-carboxylic acid, 1-(3-aminophenyl)-4,5-dihydro-5-oxo- | |
CAS RN |
89-26-9 | |
| Record name | 1-(3-Aminophenyl)-4,5-dihydro-5-oxo-1H-pyrazole-3-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89-26-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(m-Aminophenyl)-5-oxo-2-pyrazoline-3-carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000089269 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 89-26-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4987 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1H-Pyrazole-3-carboxylic acid, 1-(3-aminophenyl)-4,5-dihydro-5-oxo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1H-Pyrazole-3-carboxylic acid, 1-(3-aminophenyl)-4,5-dihydro-5-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0058982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(3-aminophenyl)-4,5-dihydro-5-oxo-1H-pyrazole-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.720 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-(m-Aminophenyl)-5-oxo-2-pyrazoline-3-carboxylic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7D7DY8T7W6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















